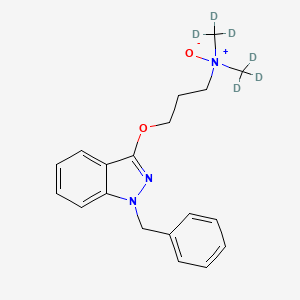

Benzydamine-d6 N-Oxide

Description

BenchChem offers high-quality Benzydamine-d6 N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzydamine-d6 N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKKEFPZHPEYJK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)(C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724607 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-03-0 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzydamine-d6 N-Oxide: Properties, Synthesis, and Application in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Deuterated Metabolite in Modern Drug Analysis

Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, is widely used for the treatment of inflammatory conditions of the mouth and throat.[1] Its therapeutic action is complemented by a well-characterized metabolic profile, in which the major metabolic pathway is N-oxidation to form Benzydamine N-Oxide.[1] This biotransformation is primarily mediated by flavin-containing monooxygenases (FMOs), particularly FMO3 in human liver microsomes.[2][3]

In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry.[4][5][6] These standards, which are chemically identical to the analyte but have a different mass due to the incorporation of isotopes like deuterium (²H or D), are essential for correcting for variability in sample preparation, chromatographic separation, and ionization efficiency.[5][6]

This guide provides a comprehensive technical overview of Benzydamine-d6 N-Oxide, a deuterated analog of the primary metabolite of Benzydamine. Its primary application is as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Benzydamine N-Oxide in biological matrices. This document will delve into its chemical properties, provide a detailed methodology for its synthesis and characterization, and outline its application in a validated bioanalytical workflow.

Physicochemical Properties of Benzydamine-d6 N-Oxide

The physicochemical properties of Benzydamine-d6 N-Oxide are crucial for its handling, storage, and application in analytical methods. The following table summarizes its key properties, with some values for the non-deuterated analog provided for reference.

| Property | Value | Source |

| Chemical Name | 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-di(methyl-d3)propan-1-amine oxide | N/A |

| Molecular Formula | C₁₉H₁₇D₆N₃O₂ | [2] |

| Molecular Weight | 331.44 g/mol | [2] |

| CAS Number | 1246820-03-0 | [2] |

| Physical State | Solid, white to off-white (for non-deuterated analog) | [7] |

| Melting Point | 94-95 °C (for non-deuterated analog, as hydrogen maleate salt) | [7] |

| Solubility | Slightly soluble in Chloroform and DMSO (for non-deuterated analog) | N/A |

| Storage Temperature | 2-8°C | [7] |

Synthesis and Characterization

The synthesis of Benzydamine-d6 N-Oxide involves a two-step process: the synthesis of the deuterated precursor, Benzydamine-d6, followed by its N-oxidation.

Synthesis of Benzydamine-d6

The deuterium labels are introduced via the dimethylamino group. This can be achieved by reacting 1-benzyl-3-(3-chloropropoxy)-1H-indazole with deuterated dimethylamine ((CD₃)₂NH).

N-Oxidation of Benzydamine-d6

The subsequent N-oxidation of the tertiary amine, Benzydamine-d6, can be accomplished using a variety of oxidizing agents. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).

Experimental Protocol: Synthesis of Benzydamine-d6 N-Oxide

Step 1: Synthesis of Benzydamine-d6

-

To a solution of 1-benzyl-3-(3-chloropropoxy)-1H-indazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (2 equivalents) and dimethylamine-d6 hydrochloride (1.2 equivalents).

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Benzydamine-d6.

Step 2: N-Oxidation of Benzydamine-d6

-

Dissolve Benzydamine-d6 (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the cooled solution of Benzydamine-d6.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield Benzydamine-d6 N-Oxide.

Characterization

The synthesized Benzydamine-d6 N-Oxide should be thoroughly characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 332.25.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum will be similar to that of the non-deuterated Benzydamine N-Oxide, with the notable absence of the signal corresponding to the N-methyl protons. The protons on the carbons adjacent to the N-oxide group will show a downfield shift compared to the parent amine.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all 19 carbon atoms. The signals for the deuterated methyl carbons will be observed as multiplets due to C-D coupling and will be significantly less intense. The carbons alpha to the N-oxide will also exhibit a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-O stretching vibration, typically in the range of 950-970 cm⁻¹.

Analytical Methodologies: Application in LC-MS/MS

Benzydamine-d6 N-Oxide is an ideal internal standard for the quantification of Benzydamine N-Oxide in biological samples by LC-MS/MS. The following provides a detailed protocol for such an application.

Experimental Protocol: Quantification of Benzydamine N-Oxide in Human Plasma

1. Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of Benzydamine-d6 N-Oxide (the internal standard, IS) in methanol.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components. For example, starting with 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then re-equilibrating at 5% B for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Benzydamine N-Oxide (Analyte): The precursor ion will be the protonated molecule [M+H]⁺ at m/z 326.2. A characteristic product ion should be selected after fragmentation (e.g., loss of the dimethylamine oxide moiety or other stable fragments).

-

Benzydamine-d6 N-Oxide (IS): The precursor ion will be the protonated molecule [M+H]⁺ at m/z 332.2. The corresponding product ion, with a 6 Da mass shift from the analyte's product ion, should be monitored. A common fragmentation for N-oxides is the loss of the oxygen atom, which would result in a product ion at m/z 316.2.[8] Another potential fragmentation is the loss of the dimethylamine-d6 oxide moiety.

-

-

Collision Energy and other MS parameters: These should be optimized for each specific instrument to achieve the best sensitivity and specificity.

-

3. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and quality control sample.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of Benzydamine N-Oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.

The Role of Benzydamine-d6 N-Oxide in DMPK Studies

The use of Benzydamine-d6 N-Oxide as an internal standard is a prime example of the application of stable isotope-labeled compounds in DMPK studies. Its utility stems from its near-identical chemical and physical properties to the endogenous metabolite, Benzydamine N-Oxide.

By co-eluting with the analyte during chromatography and exhibiting the same ionization response in the mass spectrometer's source, Benzydamine-d6 N-Oxide effectively normalizes for any variations that may occur during the analytical process. This leads to highly accurate and precise quantification, which is essential for:

-

Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Benzydamine.

-

Therapeutic Drug Monitoring (TDM): Ensuring that the systemic exposure to Benzydamine and its major metabolite is within a safe and effective range.

-

In vitro metabolism studies: Investigating the kinetics of Benzydamine N-oxidation by different enzyme systems (e.g., recombinant FMOs, liver microsomes).

Conclusion

Benzydamine-d6 N-Oxide is a vital tool for researchers and scientists in the field of drug development and bioanalysis. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of Benzydamine's major metabolite, Benzydamine N-Oxide. This in-depth technical guide has provided a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and a robust protocol for its application in LC-MS/MS-based bioanalysis. The principles and workflows described herein are fundamental to generating high-quality data in DMPK studies, ultimately contributing to a better understanding of the pharmacology of Benzydamine and ensuring its safe and effective use.

References

-

Flavin-containing monooxygenase mediated metabolism of benzydamine in perfused brain and liver. (1998). Biochimica et Biophysica Acta (BBA) - General Subjects, 1425(1), 41-46. [Link]

-

Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity. (2006). Methods in Molecular Biology, 320, 157-162. [Link]

-

Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. (2000). British Journal of Clinical Pharmacology, 50(6), 553-561. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3934-3943. [Link]

-

Benzydamine | C19H23N3O | CID 12555. PubChem. [Link]

-

Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. (2001). Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. Fragmentation Considerations Using Amidoamine Oxide Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. bhu.ac.in [bhu.ac.in]

- 7. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Benzydamine-d6 N-Oxide: Synthesis, Characterization, and Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzydamine-d6 N-Oxide is a crucial analytical tool for advanced pharmacokinetic and metabolic studies of the non-steroidal anti-inflammatory drug, Benzydamine. While a dedicated CAS number for this specific deuterated metabolite, 1246820-03-0 , is now recognized, its availability is typically limited to specialty chemical providers, often requiring custom synthesis.[1][2] This guide provides an in-depth technical overview for researchers, detailing a robust framework for its synthesis, rigorous structural characterization, and its pivotal application as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Analytical Imperative for Benzydamine-d6 N-Oxide

Benzydamine is a locally-acting non-steroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic properties.[3] Its metabolism in humans and animals primarily proceeds through oxidation, yielding several metabolites, with Benzydamine N-Oxide being a significant product found in plasma.[4][5][6] The enzyme responsible for this biotransformation is the flavin-containing monooxygenase (FMO).[5][7]

To accurately quantify Benzydamine N-Oxide in complex biological matrices like plasma or urine, a highly reliable internal standard is required for LC-MS/MS analysis.[8] An ideal internal standard should share near-identical chemical and physical properties with the analyte to compensate for variations in sample preparation, matrix effects, and instrument response.[9][10] Stable isotope-labeled standards, such as Benzydamine-d6 N-Oxide, are the gold standard for this purpose.[11][12] The incorporation of six deuterium atoms provides a distinct mass shift without significantly altering the molecule's chemical behavior, ensuring co-elution with the analyte and providing the most accurate quantitation.[13]

This document serves as a comprehensive guide for laboratories that may need to synthesize, characterize, and utilize this critical analytical reagent.

Proposed Synthesis and Purification Workflow

The most logical and efficient pathway to Benzydamine-d6 N-Oxide is a two-step process: first, the preparation of the deuterated precursor, Benzydamine-d6, followed by its selective N-oxidation.

Precursor Synthesis: Benzydamine-d6

The precursor, Benzydamine-d6, is available from specialty chemical suppliers under CAS number 1246817-20-8 (as the hydrochloride salt).[14][15] Its synthesis involves incorporating the six-deuterium label at the N,N-dimethyl moiety. This is typically achieved by using a deuterated alkylating agent, such as deuterated dimethylamine or a related synthon, in the final steps of the Benzydamine synthesis pathway.[3][16][17]

N-Oxidation of Benzydamine-d6

The conversion of the tertiary amine in Benzydamine-d6 to its corresponding N-oxide is a standard chemical transformation.[18][19] The reaction is reliably achieved using a peroxy acid, with meta-Chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[19]

Experimental Protocol: Synthesis of Benzydamine-d6 N-Oxide

-

Dissolution: Dissolve Benzydamine-d6 (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, at a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic reaction.

-

Reagent Addition: Slowly add a solution of m-CPBA (approx. 1.1 eq) in the same solvent to the cooled amine solution dropwise over 30 minutes with continuous stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

-

Quenching: Quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product will contain the desired N-oxide along with m-chlorobenzoic acid and potentially unreacted starting material. Purification is essential and is best achieved using column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is typically effective for separating the more polar N-oxide from the less polar starting material.

Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield Benzydamine-d6 N-Oxide as a solid.

Caption: Proposed workflow for synthesis and purification.

Structural Characterization and Quality Control

Rigorous analytical characterization is mandatory to confirm the identity, isotopic enrichment, and purity of the synthesized standard.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique to confirm the elemental composition and successful deuterium incorporation. The +6 Da mass shift relative to the unlabeled analogue is the key diagnostic feature.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (Da) |

| Benzydamine N-Oxide | C₁₉H₂₃N₃O₂ | 325.1790 | 326.1863 |

| Benzydamine-d6 N-Oxide | C₁₉H₁₇D₆N₃O₂ | 331.2167 | 332.2240 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation.[20]

-

¹H NMR: The most telling feature will be the complete absence of the singlet corresponding to the six protons of the N,N-dimethyl group (typically around 2.2-2.3 ppm in Benzydamine). The protons on the carbon adjacent to the new N-oxide moiety will experience a significant downfield shift compared to the parent amine.

-

¹³C NMR: The carbons of the CD₃ groups will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the CH₃ carbons in the unlabeled compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the final product. A reversed-phase method with UV detection is standard. The final product should exhibit a single major peak with purity ≥98% for use as a quantitative internal standard.[21]

Caption: Quality control workflow for standard certification.

Application in Quantitative Bioanalysis

The sole purpose of preparing Benzydamine-d6 N-Oxide is to serve as a superior internal standard for the quantification of Benzydamine N-Oxide in biological samples.

Core Principle: A known, fixed amount of the SIL-IS (Benzydamine-d6 N-Oxide) is added ("spiked") into every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[22] The SIL-IS experiences the same extraction losses and matrix-induced ionization suppression or enhancement as the analyte.[10] By calculating the ratio of the analyte's MS signal to the SIL-IS's MS signal, these variations are normalized, leading to highly accurate and precise quantification.[8]

Step-by-Step Bioanalytical Workflow:

-

Sample Aliquoting: Aliquot biological samples (e.g., 100 µL of plasma).

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of Benzydamine-d6 N-Oxide solution (at a known concentration) to each sample.

-

Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove matrix interferences.

-

Evaporation & Reconstitution: Evaporate the supernatant and reconstitute the residue in the mobile phase.

-

LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system. The analyte and SIL-IS will co-elute chromatographically but will be distinguished by the mass spectrometer based on their different masses.

-

Quantification: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the SIL-IS. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

Hypothetical MRM Transitions for LC-MS/MS

| Compound | Q1 (Precursor Ion, [M+H]⁺) | Q3 (Product Ion) | Rationale |

| Benzydamine N-Oxide | 326.2 | Fragment A | Specific fragment of the analyte |

| Benzydamine-d6 N-Oxide | 332.2 | Fragment A + 6 | Same fragmentation, but with a +6 Da shift |

Conclusion

References

-

BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) - Probes & Drugs . Probes & Drugs.

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace . SciSpace.

-

Benzydamine N-Oxide | CAS 36504-71-9 | SCBT - Santa Cruz Biotechnology . Santa Cruz Biotechnology.

-

CAS No. : 1246817-20-8| Chemical Name : Benzydamine-d6 Hydrochloride | Pharmaffiliates . Pharmaffiliates.

-

Benzydamine-d6 N-Oxide | 1246820-03-0 - Sigma-Aldrich . Sigma-Aldrich.

-

Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers . Crimson Publishers.

-

1246817-20-8, Benzydamine-d6 Hydrochloride Formula - ECHEMI . ECHEMI.

-

Benzydamine-d6 N-Oxide | TRC-B209962-10MG | LGC Standards . LGC Standards.

-

Benzydamine N-oxide CAS 36504-71-9 - United States Biological . United States Biological.

-

Benzydamine-d6 N-Oxide | CAS 1246820-03-0 | SCBT - Santa Cruz Biotechnology . Santa Cruz Biotechnology.

-

Benzydamine-d6 HCl - CAS - 1246911-93-2 (free base) | Axios Research . Axios Research.

-

Benzydamine N-oxide 72962-60-8 - Sigma-Aldrich . Sigma-Aldrich.

-

Designing Stable Isotope Labeled Internal Standards - Acanthus Research . Acanthus Research.

-

Benzydamine N-Oxide | Metabolite - MedchemExpress.com . MedchemExpress.

-

Benzydamine N-Oxide | CAS No. 36504-71-9 | Clearsynth . Clearsynth.

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation . Waters Corporation.

-

Benzydamine N-oxide Hydrochloride | CAS No- 39860-94-1 | Simson Pharma Limited . Simson Pharma Limited.

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH . National Institutes of Health.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc.

-

Benzydamine-d6 N-Oxide | CAS 1246820-03-0 | SCBT - Santa Cruz Biotechnology . Santa Cruz Biotechnology.

-

Benzydamine | C19H23N3O | CID 12555 - PubChem - NIH . National Institutes of Health.

-

Assessment of benzydamine N-oxidation mediated by flavin-containing monooxygenase in different regions of rat brain and liver using microdialysis - PubMed . National Institutes of Health.

-

MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS - DTIC . Defense Technical Information Center.

-

An assay of flavin-containing monooxygenase activity with benzydamine N-oxidation . Analytical Biochemistry.

-

Synthesis of Tertiary Amine N-Oxides-A Review - ResearchGate . ResearchGate.

-

The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays - IRL @ UMSL . University of Missouri-St. Louis.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube . YouTube.

-

Effect of carrageenin treatment on the metabolism of benzydamine and its N-oxide in rat organ preparations - PubMed . National Institutes of Health.

-

23.11: Oxidation of Amines - Chemistry LibreTexts . Chemistry LibreTexts.

-

Oxidation of Secondary and Primary Amines . SlideShare.

-

Amine oxide - Wikipedia . Wikipedia.

-

IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS Olga Chorna, Va - ResearchGate . ResearchGate.

-

Deuterated internal standards and bioanalysis by AptoChem . AptoChem.

-

Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs - Zenodo . Zenodo.

-

CN105884687A - Preparation method of 5-benzyl benzydamine - Google Patents . Google Patents.

-

CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B - Google Patents . Google Patents.

-

Analytical Methods for Characterization of Nanomaterial Surfaces - PMC - NIH . National Institutes of Health.

Sources

- 1. Benzydamine-d6 N-Oxide | TRC-B209962-10MG | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]

- 5. Assessment of benzydamine N-oxidation mediated by flavin-containing monooxygenase in different regions of rat brain and liver using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of carrageenin treatment on the metabolism of benzydamine and its N-oxide in rat organ preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An assay of flavin-containing monooxygenase activity with benzydamine N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. waters.com [waters.com]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. echemi.com [echemi.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. irl.umsl.edu [irl.umsl.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Amine oxide - Wikipedia [en.wikipedia.org]

- 20. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs [zenodo.org]

- 22. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Weight of Benzydamine-d6 N-Oxide

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of Benzydamine-d6 N-Oxide, a deuterated analog of a key Benzydamine metabolite. As a Senior Application Scientist, this document moves beyond a simple statement of the molecular weight to detail the foundational principles of its calculation, the significance of isotopic labeling in modern analytical chemistry, and the empirical validation via mass spectrometry. This guide is structured to provide both theoretical understanding and practical, field-proven insights for professionals in drug metabolism, pharmacokinetics, and analytical sciences. We will explore the causality behind using deuterated standards and present a self-validating protocol for its characterization.

Introduction: The Critical Role of Isotopic Labeling

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds have become the gold standard for use as internal standards (IS).[1] Benzydamine-d6 N-Oxide is an isotopically labeled version of Benzydamine N-Oxide, a primary metabolite of the non-steroidal anti-inflammatory drug Benzydamine.[2][3] The substitution of hydrogen atoms with their stable isotope, deuterium (²H or D), creates a compound that is chemically almost identical to the analyte of interest but has a distinct, higher mass.[1]

This subtle mass shift is the cornerstone of its utility. When used as an internal standard, Benzydamine-d6 N-Oxide co-elutes with the non-labeled analyte during chromatography, experiencing nearly identical ionization effects and potential matrix suppression.[1] However, the mass spectrometer can easily distinguish between the analyte and the standard due to the mass difference, allowing for highly accurate and precise quantification.[1][4] Understanding the precise molecular weight of this standard is therefore not an academic exercise, but a prerequisite for its correct application in regulated bioanalysis.

Molecular Structure and Isotopic Distribution

To accurately determine the molecular weight, one must first understand the molecular structure and the specific locations of the deuterium labels.

-

Parent Compound: Benzydamine N-Oxide

-

Deuterated Analog: Benzydamine-d6 N-Oxide

-

Synonym: 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-bis(methyl-d3)propan-1-amine oxide[6]

The synonym explicitly confirms that the six deuterium atoms replace the six hydrogen atoms on the two N-methyl groups. This is a common and synthetically accessible position for labeling, as it minimizes the "chromatographic isotope effect," where deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts.[7]

Below is a diagram illustrating the molecular structure and the position of the deuterium labels.

Caption: Molecular structure of Benzydamine-d6 N-Oxide.

Calculation of Molecular Weight

The molecular weight is calculated by summing the masses of all atoms in the molecule according to its molecular formula. The key difference between the labeled and unlabeled compound is the substitution of six protium (¹H) atoms with six deuterium (²H) atoms.

Foundational Data

| Element/Isotope | Symbol | Monoisotopic Mass (Da) |

| Carbon | C | 12.000000 |

| Hydrogen (Protium) | ¹H | 1.007825 |

| Deuterium | ²H (D) | 2.014102 |

| Nitrogen | N | 14.003074 |

| Oxygen | O | 15.994915 |

Step-by-Step Calculation

-

Determine the Molecular Formula of the Labeled Compound:

-

Calculate the Mass of the Unlabeled Compound (Monoisotopic):

-

(19 × 12.000000) + (23 × 1.007825) + (3 × 14.003074) + (2 × 15.994915)

-

= 228.0000 + 23.179975 + 42.009222 + 31.98983

-

= 325.2390 Da

-

-

Calculate the Mass of the Deuterated Compound (Monoisotopic):

-

This can be done in two ways:

-

Method A: Full Calculation

-

(19 × 12.000000) + (17 × 1.007825) + (6 × 2.014102) + (3 × 14.003074) + (2 × 15.994915)

-

= 228.0000 + 17.133025 + 12.084612 + 42.009222 + 31.98983

-

= 331.2767 Da

-

-

Method B: Mass Difference Adjustment

-

Start with the unlabeled mass: 325.2390 Da

-

Subtract the mass of 6 hydrogens: -(6 × 1.007825) = -6.04695 Da

-

Add the mass of 6 deuteriums: +(6 × 2.014102) = +12.084612 Da

-

Net change: +6.037662 Da

-

325.2390 + 6.037662 = 331.2767 Da

-

-

-

Summary of Molecular Weights

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Benzydamine N-Oxide | C₁₉H₂₃N₃O₂ | ~325.41[5] | 325.2390 |

| Benzydamine-d6 N-Oxide | C₁₉H₁₇D₆N₃O₂ | ~331.45 | 331.2767 |

Note: Average molecular weight uses the weighted average of all natural isotopes of each element. Monoisotopic mass, which uses the mass of the most abundant isotope, is more relevant for high-resolution mass spectrometry.

Experimental Verification: Mass Spectrometry Protocol

The calculated molecular weight must be confirmed empirically. High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS), is the definitive technique for this purpose.[9]

Objective

To verify the monoisotopic mass of Benzydamine-d6 N-Oxide and confirm its isotopic purity.

Materials and Instrumentation

-

Analyte: Benzydamine-d6 N-Oxide standard

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system.

-

Solvents: LC-MS grade acetonitrile, methanol, and water with 0.1% formic acid.

-

Column: C18 reversed-phase column suitable for small molecule analysis.

Step-by-Step Methodology

-

Sample Preparation: Prepare a dilute solution of Benzydamine-d6 N-Oxide (~1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

LC Method:

-

Develop a simple gradient elution method to ensure the compound is separated from any potential impurities.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as the molecule contains basic nitrogen atoms prone to protonation.

-

Acquisition Mode: Full scan MS over a mass range of m/z 100-500.

-

Expected Ion: The primary ion expected is the protonated molecule, [M+H]⁺.

-

Expected m/z: 331.2767 (M) + 1.007825 (H⁺) = 332.2845

-

Resolution Setting: > 60,000 FWHM to ensure accurate mass measurement.

-

Data Analysis Workflow

The following diagram outlines the logical flow for data analysis and validation.

Caption: Workflow for HRMS-based molecular weight verification.

Conclusion: Trustworthiness Through Validation

The calculated monoisotopic mass of Benzydamine-d6 N-Oxide is 331.2767 Da . This value is fundamental to its role as an internal standard in mass spectrometry-based assays. The experimental protocol described provides a self-validating system to confirm this mass with high accuracy, ensuring the integrity of quantitative data. By combining theoretical calculation with empirical verification, researchers and drug development professionals can confidently employ this critical reagent, enhancing the reproducibility and reliability of their findings in line with global regulatory expectations.[1]

References

-

Benzydamine N-Oxide. Google Substance Registration System (GSRS). [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc., 2025. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc., 2025. [Link]

-

Benzydamine N-Oxide Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube, ResolveMass Laboratories Inc., 2025. [Link]

-

Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. ACS Chemical Reviews. [Link]

-

Benzydamine. Probes & Drugs Portal. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Benzydamine-d6 N-Oxide | 1246820-03-0 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. clearsynth.com [clearsynth.com]

- 9. resolvemass.ca [resolvemass.ca]

Authored by: A Senior Application Scientist

A Technical Guide to the Synthesis of Benzydamine-d6 N-Oxide

Introduction

In the landscape of pharmaceutical analysis and drug metabolism studies, stable isotope-labeled internal standards are indispensable tools for achieving precision and accuracy. Deuterated compounds, in particular, serve as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] They offer near-identical chemical and physical properties to the analyte of interest, ensuring that variations arising from sample preparation, matrix effects, and instrument response are effectively normalized.[2][3]

Benzydamine is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[2] Its metabolism in vivo primarily occurs through oxidation, yielding Benzydamine N-Oxide as a major metabolite.[4] Consequently, the simultaneous quantification of both Benzydamine and its N-oxide metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies.

This technical guide provides an in-depth, field-proven methodology for the multi-step synthesis of Benzydamine-d6 N-Oxide. This molecule is specifically designed for use as an internal standard, featuring a deuterium label on the N,N-dimethyl moiety (d6) to provide a distinct mass shift for mass spectrometric detection. The narrative explains the causal logic behind procedural choices, ensuring that the described protocols are robust, reproducible, and scientifically sound.

Strategic Overview of the Synthesis

The synthesis of Benzydamine-d6 N-Oxide is approached through a convergent strategy, which enhances overall efficiency and simplifies the purification of intermediates. The process is logically divided into four principal stages:

-

Synthesis of the Indazole Core: Preparation of the key intermediate, 1-Benzyl-1H-indazol-3-ol.

-

Synthesis of the Deuterated Side-Chain: Assembly of the isotopically labeled propylamine side-chain.

-

Coupling and Assembly: Formation of the Benzydamine-d6 skeleton via Williamson ether synthesis.

-

Final N-Oxidation: Conversion of the tertiary amine in Benzydamine-d6 to the target N-oxide.

This modular approach allows for the optimization of each stage independently before the final assembly, a hallmark of efficient chemical synthesis.

Part 1: Synthesis of the Indazole Core (1-Benzyl-1H-indazol-3-ol)

The synthesis of the Benzydamine core structure begins with the preparation of 1-benzyl-1H-indazol-3-ol. This intermediate provides the necessary indazole ring system and a reactive hydroxyl group for subsequent etherification. The classical and reliable approach starts from methyl anthranilate.[2][5]

Causality: The choice of methyl anthranilate is strategic due to its commercial availability and the presence of an amine and an ester group, which are perfectly positioned to facilitate the formation of the indazole ring through a diazotization and cyclization sequence.[2]

Experimental Protocol: 1-Benzyl-1H-indazol-3-ol

-

Step 1a: N-Benzylation of Methyl Anthranilate.

-

To a solution of methyl anthranilate (1.0 eq.) in a suitable solvent like DMF, add potassium carbonate (1.5 eq.).

-

Add benzyl chloride (1.1 eq.) dropwise at room temperature.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction, pour it into water, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the N-benzyl derivative.

-

-

Step 1b: Nitrosation and Cyclization.

-

Dissolve the N-benzyl derivative from the previous step (1.0 eq.) in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. This forms the N-nitroso intermediate.[2]

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The N-nitroso compound will cyclize to form the indazolone ring system.

-

The resulting precipitate, 1-benzyl-1H-indazol-3-ol, is collected by filtration, washed with cold water, and dried under vacuum. The product is typically a beige powder and can be used in the next step without further purification.[5]

-

Part 2: Synthesis of the Deuterated Side-Chain

The key to isotopic labeling is the efficient and specific incorporation of deuterium. For Benzydamine-d6, the target is the N,N-dimethyl group. The most direct method is to use a deuterated precursor, specifically dimethylamine-d6, and couple it with a suitable three-carbon electrophile.

Causality: Using 1-bromo-3-chloropropane is a deliberate choice. The differential reactivity of the C-Br and C-Cl bonds allows for selective reaction. The more labile C-Br bond will preferentially react with the dimethylamine-d6 nucleophile, leaving the C-Cl bond intact for the subsequent Williamson ether synthesis.[6] This avoids the need for protecting group chemistry, streamlining the synthesis.

Experimental Protocol: 3-Chloro-N,N-di(methyl-d3)propan-1-amine

-

Step 2: Alkylation of Dimethylamine-d6.

-

In a pressure-rated vessel, combine dimethylamine-d6 hydrochloride (1.0 eq.) and a base such as potassium carbonate (2.5 eq.) in a polar aprotic solvent like acetonitrile.

-

Add 1-bromo-3-chloropropane (1.2 eq.) to the suspension.[6]

-

Seal the vessel and heat to 60-70 °C for 12-18 hours. The reaction progress should be monitored by GC-MS.

-

After cooling, filter the inorganic salts. The filtrate, containing the desired product, is carefully concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 3-chloro-N,N-di(methyl-d3)propan-1-amine as a liquid.

-

Part 3: Coupling and Formation of Benzydamine-d6

The Williamson ether synthesis is a robust and fundamental reaction for forming ethers, making it ideal for coupling the indazole core with the deuterated side-chain.[7] The reaction involves the deprotonation of the alcohol (or in this case, the enol of the indazolone) to form a nucleophilic alkoxide, which then displaces a halide in an SN2 reaction.[4][8]

Causality: A strong base like sodium hydride (NaH) is used to ensure complete and irreversible deprotonation of the relatively acidic indazolol, generating the sodium salt in situ.[8] A polar aprotic solvent like DMF is chosen to dissolve the ionic intermediate and facilitate the SN2 reaction.[9]

Experimental Protocol: Benzydamine-d6 Synthesis

-

Step 3: Williamson Ether Synthesis.

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 1-benzyl-1H-indazol-3-ol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Add the 3-chloro-N,N-di(methyl-d3)propan-1-amine (1.1 eq.) synthesized in Part 2.

-

Heat the reaction mixture to 80 °C for 4-6 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture and cautiously quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography on silica gel to obtain pure Benzydamine-d6.

-

Part 4: N-Oxidation to Benzydamine-d6 N-Oxide

The final step is the oxidation of the tertiary amine of the dimethylamino group to an N-oxide. This transformation must be selective to avoid oxidation of other parts of the molecule. meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and common reagent for this purpose.[10][11] Hydrogen peroxide is another viable, "greener" oxidant, often used with a catalyst.[3][12][13]

Causality: m-CPBA is preferred for its high selectivity in oxidizing electron-rich heteroatoms like nitrogen and sulfur under mild conditions.[10] The reaction proceeds readily at low temperatures, minimizing potential side reactions. The stoichiometry is well-defined, and the byproduct, meta-chlorobenzoic acid, is easily removed by a basic wash.

Experimental Protocol: Benzydamine-d6 N-Oxide

-

Step 4: N-Oxidation.

-

Dissolve Benzydamine-d6 (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approx. 77% purity, 1.1 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated sodium bicarbonate solution (to remove excess m-CPBA and the benzoic acid byproduct) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude Benzydamine-d6 N-Oxide can be purified by flash chromatography or preparative HPLC to achieve the high purity (>99%) required for an internal standard.[2]

-

Data Summary and Characterization

The identity, purity, and isotopic enrichment of the final product and key intermediates must be rigorously confirmed.

Quantitative Data Summary

| Step | Product | Starting Material | Typical Yield | Purity (HPLC) |

| 1 | 1-Benzyl-1H-indazol-3-ol | Methyl Anthranilate | 75-85% | >95% |

| 2 | 3-Chloro-N,N-di(methyl-d3)propan-1-amine | Dimethylamine-d6 HCl | 60-70% | >97% (GC) |

| 3 | Benzydamine-d6 | Indazol-3-ol Intermediate | 65-75% | >98% |

| 4 | Benzydamine-d6 N-Oxide | Benzydamine-d6 | 80-90% | >99% |

Analytical Characterization

A comprehensive analytical approach is mandatory for validating the synthesized standard.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the overall structure. A key indicator of successful deuteration is the significant reduction or complete disappearance of the signal corresponding to the N-methyl protons (typically a singlet around 2.2-2.3 ppm in non-deuterated Benzydamine).

-

²H (Deuterium) NMR can be used to directly observe the deuterium signal, confirming the location and incorporation of the label.[15]

-

¹³C NMR confirms the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact mass of the final product, which should correspond to the molecular formula C₁₉H₁₇D₆N₃O₂.

-

MS is also the primary tool for determining the isotopic enrichment. By comparing the ion intensities of the labeled (M+6) and unlabeled (M) species, the percentage of deuterium incorporation can be accurately calculated.[16] For use as an internal standard, this value should ideally be ≥98%.

-

Conclusion

The synthesis of Benzydamine-d6 N-Oxide, while multi-stepped, is a logical and robust process when approached with a convergent strategy. By carefully selecting reagents that allow for selective transformations, such as the use of 1-bromo-3-chloropropane for the side-chain synthesis, the need for complex protection-deprotection schemes is obviated. The protocols detailed in this guide—from the formation of the indazole core to the final, selective N-oxidation—are built on well-established, reliable chemical reactions. The rigorous analytical characterization of the final product is a non-negotiable step, ensuring that the synthesized material meets the high standards of purity and isotopic enrichment required for its role as an internal standard in regulated bioanalysis.

References

-

Probes & Drugs. (n.d.). BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N). Retrieved from [Link]

- Desai, U. V., et al. (2015). Synthesis of Tertiary Amine N-Oxides-A Review. International Journal of Science Technology and Management, 4(1).

-

Kumar, A., & Akbari, R. (2018). W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. Journal of Chemical Sciences, 130(9), 121. Available from: [Link]

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

Analytical Methods. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. Retrieved from [Link]

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2017). Table 2 Oxidation of tertiary amines to N-oxides with H2O2 catalyzed.... Retrieved from [Link]

- Imada, Y., Iida, H., & Naota, T. (2005). Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. The Journal of Organic Chemistry, 70(1), 161-166.

-

ResearchGate. (2023). Metal-free Oxidations with m-CPBA: An Octennial Update. Retrieved from [Link]

-

ResearchGate. (2018). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of [(1-benzyl-1H-indazol-3-yl)-oxy]acetyl chloride. Retrieved from [Link]

- Craig, J. C., & Purushothaman, K. K. (1970). Improved preparation of tertiary amine N-oxides. The Journal of Organic Chemistry, 35(5), 1721-1722.

-

Morandi, B., et al. (2023). 1,2-Redox Transpositions of Tertiary Amides. PubMed Central. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Lyakin, I., et al. (2020). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Molecules, 25(22), 5430.

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How does mCPBA convert an amine to an N-oxide?. Retrieved from [Link]

- Google Patents. (n.d.). WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.

- Google Patents. (n.d.). EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates.

-

SIELC Technologies. (2018, May 16). 1-Benzyl-1H-indazol-3-ol. Retrieved from [Link]

- Google Patents. (n.d.). US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.

- Google Patents. (n.d.). CN105884687A - Preparation method of 5-benzyl benzydamine.

-

Patsnap. (n.d.). Method for synthesizing benzydamine hydrochloride impurity B. Retrieved from [Link]

- Google Patents. (n.d.). CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B.

-

ResearchGate. (2025). Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali. Retrieved from [Link]

-

Aidic. (n.d.). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]

- 3. W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. echemi.com [echemi.com]

- 6. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. asianpubs.org [asianpubs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Metabolism of Benzydamine

Introduction: The Unique Profile of Benzydamine

Benzydamine is a locally-acting non-steroidal anti-inflammatory drug (NSAID) with a multifaceted pharmacological profile that distinguishes it from traditional aspirin-like NSAIDs.[1][2] Structurally, it is an indazole derivative, and unlike most NSAIDs which are acidic, benzydamine is a weak base.[1] This lipophilic molecule demonstrates high affinity for cell membranes, contributing to its local anesthetic and analgesic properties, which complement its primary anti-inflammatory action.[2] It is primarily used in topical formulations for the treatment of inflammatory conditions of the mouth, throat, and musculoskeletal system.[1][2] A key aspect of its favorable safety profile, particularly the low incidence of systemic side effects with topical application, is its extensive and rapid metabolism.[1][3] This guide provides a comprehensive technical overview of the metabolic fate of benzydamine, the enzymatic systems involved, and the methodologies employed for its study.

The Metabolic Landscape of Benzydamine: Pathways and Enzymology

Benzydamine undergoes extensive biotransformation in the body, primarily through oxidation, dealkylation, and conjugation.[2][3][4] The resulting metabolites are generally inactive and are predominantly excreted in the urine.[1]

Primary Metabolic Pathway: N-Oxidation

The principal metabolic route for benzydamine is N-oxidation of the dimethylamino group, leading to the formation of its major metabolite, benzydamine N-oxide.[2][4][5][6] This metabolite is stable and can be readily quantified in biological matrices.[7]

Enzymology of N-Oxidation: The Central Role of Flavin-Containing Monooxygenases (FMOs)

The conversion of benzydamine to benzydamine N-oxide is predominantly catalyzed by the Flavin-containing monooxygenase (FMO) system, a major non-P450 oxidative enzyme family present in the liver and other tissues.[5][8] Specifically, in humans, FMO3 is the primary isoform responsible for hepatic benzydamine N-oxidation.[5][7][9] FMO1, which is more abundant in the kidney, also demonstrates high efficiency in catalyzing this reaction.[7][9] The high specificity of this reaction has led to the use of benzydamine as a selective in vitro and in vivo probe for assessing FMO activity, particularly FMO3.[5][7][9][10] While some cytochrome P450 (CYP) isoforms (CYP1A1, 1A2, 2C19, 2D6, and 3A4) can form small quantities of the N-oxide, their contribution is minimal compared to that of the FMOs.[9][11]

Secondary Metabolic Pathways

In addition to N-oxidation, benzydamine is metabolized through several other pathways:[4]

-

Aromatic Hydroxylation: This pathway involves the addition of a hydroxyl group to the benzene ring of the benzyl moiety, forming hydroxybenzydamine.[4]

-

Dealkylation: This involves the cleavage of side chains from the parent molecule. Two main dealkylation reactions occur:

-

Conjugation: Phase II metabolic reactions also occur, where metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Didesmethylbenzydamine and hydroxybenzydamine have been identified to be excreted as their corresponding glucuronide conjugates.[4]

Summary of Key Benzydamine Metabolites

The following table summarizes the primary metabolites of benzydamine and the key enzymatic pathways involved in their formation.

| Metabolite | Metabolic Pathway | Primary Enzyme(s) Involved |

| Benzydamine N-oxide | N-Oxidation | FMO3, FMO1[5][7][9] |

| Hydroxybenzydamine | Aromatic Hydroxylation | Cytochrome P450 (specific isoforms not detailed)[4] |

| Desmethylbenzydamine | N-Demethylation | Cytochrome P450[12] |

| Didesmethylbenzydamine | N-Demethylation | Cytochrome P450[4] |

| Hydroxybenzydamine glucuronide | Conjugation (Glucuronidation) | UDP-glucuronosyltransferases (UGTs) |

| Didesmethylbenzydamine glucuronide | Conjugation (Glucuronidation) | UDP-glucuronosyltransferases (UGTs)[4] |

Visualizing the Metabolic Fate of Benzydamine

The following diagram illustrates the major metabolic pathways of benzydamine.

Caption: Major metabolic pathways of benzydamine.

Experimental Methodologies for Investigating Benzydamine Metabolism

The elucidation of benzydamine's metabolic pathways relies on robust in vitro and in vivo experimental models, coupled with sensitive analytical techniques.

In Vitro Experimental Workflow

In vitro systems using subcellular fractions (microsomes) or whole cells (hepatocytes) are fundamental for characterizing metabolic pathways and identifying the enzymes involved.

Caption: A typical workflow for in vitro benzydamine metabolism studies.

Protocol 1: Benzydamine Metabolism in Liver Microsomes

This protocol is designed to assess the formation of metabolites, particularly the FMO-mediated N-oxide, using liver microsomes.

-

Preparation of Reagents:

-

Prepare a stock solution of benzydamine in a suitable solvent (e.g., DMSO).

-

Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the benzydamine stock solution (final substrate concentration typically in the low micromolar range).

-

Crucial Consideration for FMO Activity: FMO enzymes are thermally labile. To differentiate FMO from CYP activity, parallel incubations can be performed with microsomes pre-heated at 45°C for 5 minutes without NADPH, which inactivates FMOs but largely preserves CYP activity.[12]

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system. A control incubation without NADPH should be run in parallel.[13]

-

Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Processing and Analysis:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., >10,000 x g) to precipitate proteins.

-

Transfer the supernatant to a new tube or HPLC vial.

-

Analyze the supernatant for benzydamine and its metabolites using a validated HPLC method with fluorescence or UV detection, or by LC-MS/MS for more detailed metabolite identification.[7][9][14][15]

-

In Vivo Studies

In vivo studies in preclinical species (e.g., rats, dogs, monkeys) and humans are essential for understanding the complete pharmacokinetic and metabolic profile of benzydamine.[5][12] These studies typically involve administering a single oral or topical dose of benzydamine and collecting blood and urine samples over a time course.[4] The samples are then processed and analyzed to determine the concentrations of the parent drug and its metabolites, allowing for the calculation of key pharmacokinetic parameters.

Pharmacokinetics of Benzydamine and its N-Oxide Metabolite

Oral doses of benzydamine are well-absorbed, with plasma concentrations peaking relatively quickly.[3] The drug exhibits a high volume of distribution and is characterized by a relatively low systemic clearance.[2][16] The N-oxide metabolite can persist in plasma, sometimes with a half-life longer than the parent compound.[1]

| Parameter | Benzydamine (Oral Administration) | Benzydamine N-oxide |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 3 hours[16] | Data not consistently reported |

| Plasma Half-life (t½) | Approximately 13 hours[1][2][3] | Can be longer than parent compound[1] |

| Systemic Clearance (CL) | ~193 ml/min[3] | Not applicable |

| Volume of Distribution (Vd) | ~213 Liters[3] | Not applicable |

| Plasma Protein Binding | < 20%[2][3] | Not specified |

Note: Pharmacokinetic parameters can vary depending on the study population, dose, and formulation.

Clinical and Toxicological Significance

The metabolic profile of benzydamine is directly linked to its clinical use and safety.

-

Low Systemic Exposure with Topical Use: Although local concentrations are high after topical application, systemic absorption is low compared to oral doses.[1][3] This, combined with rapid metabolism, minimizes the potential for systemic side effects.[3]

-

Inactive Metabolites: The primary metabolites of benzydamine, including the N-oxide, are generally considered pharmacologically inactive.[1] Excretion occurs mainly through the urine in the form of these inactive metabolites or their conjugation products.[1]

-

Impact of FMO3 Deficiency: Since FMO3 is the primary enzyme for benzydamine N-oxidation, individuals with a genetic deficiency in FMO3 exhibit significantly impaired metabolism of the drug.[10] This leads to lower levels of benzydamine N-oxide in both serum and urine.[10] This finding confirms the pharmacogenetic relevance of FMO3 deficiency and highlights benzydamine's utility as a diagnostic probe for this condition.[10]

-

Toxicology: Early toxicological studies in various animal models indicated the safety profile of benzydamine.[17] The extensive metabolism to inactive compounds is a key factor in its overall low toxicity when used as directed.

Conclusion

The metabolism of benzydamine is a well-characterized process dominated by FMO3-mediated N-oxidation to its major, inactive metabolite, benzydamine N-oxide. Secondary pathways, including hydroxylation, dealkylation, and conjugation, further contribute to its biotransformation and clearance. This metabolic profile, featuring rapid conversion to inactive products, underpins the drug's favorable safety profile, particularly its low potential for systemic effects when administered topically. The specific and efficient N-oxidation by FMO3 has also established benzydamine as a valuable scientific tool for probing the activity of this important drug-metabolizing enzyme. This comprehensive understanding of benzydamine's metabolic fate is crucial for researchers, clinicians, and drug development professionals in optimizing its therapeutic use and ensuring patient safety.

References

-

Foti, R. S., & Fisher, M. B. (2002). Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance. Drug Metabolism and Disposition, 30(10), 1087-1093. [Link]

-

Schoenwald, R. D., Kumakura, T., & Catanese, B. (1987). Pharmacokinetics of benzydamine. International Journal of Tissue Reactions, 9(2), 93-97. [Link]

-

Köppel, C., & Tenczer, J. (1985). Metabolism of benzydamine. Arzneimittel-Forschung, 35(3), 634-635. [Link]

-

Ohmiya, Y., Igarashi, T., & Satoh, T. (1998). Flavin-containing monooxygenase mediated metabolism of benzydamine in perfused brain and liver. Biochimica et Biophysica Acta, 1425(1), 41-46. [Link]

-

PubChem. (n.d.). Benzydamine. National Center for Biotechnology Information. [Link]

-

Prakash, C., & Shepker, P. J. (1998). In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms. British Journal of Clinical Pharmacology, 46(6), 567-574. [Link]

-

Cattaneo, D., & Gringeri, M. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research, 13, 111. [Link]

-

Yeung, C. K., Rettie, A. E., & Thummel, K. E. (2006). Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity. Methods in Molecular Biology, 320, 157-162. [Link]

-

Imaoka, S., Nakayama, K., Kitada, M., & Funae, Y. (2004). Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans. Drug Metabolism and Disposition, 32(6), 639-644. [Link]

-

Baldock, G. A., Brodie, R. R., Catanese, B., et al. (1991). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. Biopharmaceutics & Drug Disposition, 12(7), 481-492. [Link]

-

Anfossi, P., Zancanella, V., Dacasto, M., et al. (2002). Benzydamine as a useful substrate of hepatic flavin-containing monooxygenase activity in veterinary species. Journal of Veterinary Pharmacology and Therapeutics, 25(3), 195-200. [Link]

-

ResearchGate. (n.d.). Pharmacokinetic parameters of benzydamine in man. [Link]

-

Schoenwald, R. D., Kumakura, T., & Catanese, B. (1987). Pharmacokinetics of benzydamine. International Journal of Tissue Reactions, 9(2), 93-97. [Link]

-

Chorna, O., & Georgiyants, V. (2021). Identification of Benzydamine and Its Metabolit in the Presence of Certain Anti-inflammatory Non-steroidal Drugs. ScienceRise: Pharmaceutical Science, (6(34)), 43-50. [Link]

-

Chorna, O., & Georgiyants, V. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ResearchGate. [Link]

-

Cherniy, V. A., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73. [Link]

-

ResearchGate. (n.d.). Flavin-Containing Monooxygenase Activity in Hepatocytes and Microsomes: In Vitro Characterization and In Vivo Scaling of Benzydamine Clearance. [Link]

-

Chorna, O., & Georgiyants, V. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. Zenodo. [Link]

-

Prakash, C., & Shepker, P. J. (1998). In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms. British Journal of Clinical Pharmacology, 46(6), 567-574. [Link]

-

Lamey, P. J., et al. (2007). Benzydamine metabolism in vivo is impaired in patients with deficiency of flavin-containing monooxygenase 3. British Journal of Clinical Pharmacology, 64(4), 547-551. [Link]

-

Silvestrini, B., Barcellona, P. S., Garau, A., & Catanese, B. (1967). Toxicology of benzydamine. Toxicology and Applied Pharmacology, 10(1), 148-159. [Link]

-

Wallace, B. D., et al. (2020). In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1. Xenobiotica, 50(12), 1469-1480. [Link]

Sources

- 1. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]

- 3. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavin-containing monooxygenase mediated metabolism of benzydamine in perfused brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Toxicology of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Benzydamine N-Oxide in Toxicology Studies: From Metabolism to Analytical Quantification

An In-Depth Technical Guide:

Introduction: The Metabolite Question in Benzydamine Toxicology

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile that includes local anaesthetic, analgesic, and antimicrobial properties.[1][2] Unlike traditional NSAIDs, its anti-inflammatory mechanism is not primarily linked to the inhibition of cyclooxygenase (COX) enzymes but rather to the inhibition of pro-inflammatory cytokines.[1] While generally well-tolerated in topical formulations, systemic exposure, particularly in overdose scenarios, can lead to significant central nervous system (CNS) toxicity, including hallucinations and convulsions.[2][3]

In the field of toxicology and drug development, a parent drug's metabolic fate is of paramount importance. The central question is whether metabolism leads to detoxification and excretion or to bioactivation, forming metabolites with equal or greater toxicity. For Benzydamine, the primary metabolic pathway is N-oxidation, leading to the formation of Benzydamine N-oxide.[1][4][5] This guide provides a detailed examination of the role of Benzydamine N-oxide, arguing that its formation represents a crucial detoxification and elimination pathway. We will explore its metabolic generation, the toxicological profile of the parent compound that necessitates this pathway, and the analytical methodologies required to quantify both compounds in toxicological assessments.

Metabolic Pathway: The Enzymatic Conversion to Benzydamine N-Oxide

The conversion of Benzydamine to its N-oxide is a Phase I metabolic reaction catalyzed primarily by the Flavin-containing monooxygenase (FMO) enzyme system, with minor contributions from Cytochrome P450 (CYP) isoforms.[6][7]

Causality of the Pathway: The addition of an oxygen atom to the tertiary amine of Benzydamine significantly increases the molecule's polarity. This is a classic detoxification strategy employed by the body. The resulting N-oxide is more water-soluble than the parent drug, which limits its ability to cross lipid membranes like the blood-brain barrier and facilitates its renal excretion.

Key Enzymes and Isoform Specificity:

-

Flavin-containing Monooxygenases (FMOs): Research has demonstrated that FMO1 and FMO3 are the most efficient catalysts for Benzydamine N-oxygenation.[6] While FMO1 is found in extrahepatic tissues, the high capacity of FMO3 in the liver makes it the primary contributor to the systemic levels of Benzydamine N-oxide observed in vivo.[6] The use of Benzydamine N-oxygenation has even been proposed as a potential in vivo probe to assess human FMO3 activity.[6]

-

Cytochrome P450 (CYPs): While FMOs are dominant, minor N-oxide formation has been observed with CYPs 1A1, 1A2, 2C19, 2D6, and 3A4.[6] However, the kinetic efficiency (Vmax/Km) of the FMO-catalyzed reaction is substantially higher, cementing its role as the principal pathway.

Toxicological Profile: Context for the Importance of N-Oxidation

Understanding the toxicity of the parent drug, Benzydamine, is essential to appreciate the critical role of its conversion to the N-oxide. The toxic effects are dose-dependent and are primarily associated with high systemic concentrations of the parent compound.

Acute Toxicity of Benzydamine (Parent Drug)

Toxicological studies in animal models and reports of human overdose reveal a clear pattern of CNS and systemic toxicity. In cases of recreational abuse or overdose, where oral doses can range from 500 to 3,000 mg, the metabolic capacity can be overwhelmed, leading to high plasma concentrations of the parent drug.[2] Benzydamine's high lipid solubility facilitates its passage across the blood-brain barrier, leading to the observed psychotropic effects.[2]

| Species | Route of Administration | LD50 Value | Observed Effects |